6-chloro-N-(2-methoxyethyl)pyrazin-2-amine

説明

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named 6-chloro-N-(2-methoxyethyl)pyrazin-2-amine under IUPAC guidelines. The pyrazine ring is numbered such that the amine group (-NH-) occupies position 2, while the chlorine substituent is at position 6. The methoxyethyl group (-OCH2CH2NH-) is attached to the nitrogen atom of the amine. This nomenclature adheres to the priority rules for heterocyclic compounds and substituent ordering.

Molecular Formula and Structural Representation

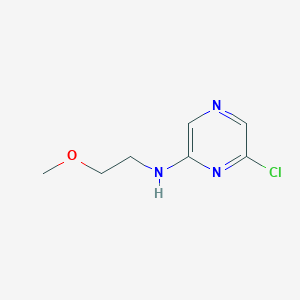

The molecular formula is C₇H₁₀ClN₃O , with a molecular weight of 187.63 g/mol . The structure consists of a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted at position 2 with an amine group linked to a 2-methoxyethyl chain and at position 6 with a chlorine atom.

Structural Diagram :

Cl

│

N─C═C─N

│ │

C C─OCH2CH2NH2

SMILES Notation and InChI Key Analysis

Physicochemical Properties: Melting Point, Boiling Point, and Solubility

Notes :

Structure

2D Structure

特性

IUPAC Name |

6-chloro-N-(2-methoxyethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-12-3-2-10-7-5-9-4-6(8)11-7/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZVMTAHUUFYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting from 2,6-Dichloropyrazine

A common synthetic approach to 6-substituted pyrazin-2-amines involves the selective nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyrazine . This compound serves as a versatile intermediate where one chlorine can be displaced by an amine nucleophile, while the other chlorine remains available for further functionalization or remains as a chloro substituent.

Step 1: Selective substitution at the 2-position

The 2-position chlorine of 2,6-dichloropyrazine can be substituted by nucleophilic amines such as 2-methoxyethylamine under mild conditions, typically in polar aprotic solvents like DMF or DMSO, often with a base to scavenge HCl formed. This produces 6-chloro-N-(2-methoxyethyl)pyrazin-2-amine directly.Step 2: Purification

The crude reaction mixture is usually purified by recrystallization or chromatography to isolate the desired product with high purity.

This route is supported by literature describing alkylation and amination of 2,6-dichloropyrazine derivatives via nucleophilic substitution, providing efficient access to 6-substituted pyrazin-2-amines.

Use of Malonate Derivatives for Pyrazine Functionalization

Detailed Preparation Method of this compound

Materials and Reagents

| Reagent | Role | Typical Conditions |

|---|---|---|

| 2,6-Dichloropyrazine | Starting pyrazine substrate | Commercially available |

| 2-Methoxyethylamine | Nucleophile for substitution | Stoichiometric or slight excess |

| Base (e.g., triethylamine or potassium carbonate) | Acid scavenger | Mild to moderate temperature (RT to 80°C) |

| Solvent (e.g., DMF, DMSO, or ethanol) | Reaction medium | Polar aprotic preferred |

Procedure

Dissolution: Dissolve 2,6-dichloropyrazine in a polar aprotic solvent such as DMF under an inert atmosphere if necessary.

Addition of amine and base: Add 2-methoxyethylamine and a base (e.g., potassium carbonate) to the solution.

Reaction: Stir the mixture at room temperature or slightly elevated temperature (40–80°C) for several hours (typically 6–24 h). The nucleophilic amine attacks the 2-position chlorine, displacing it and forming this compound.

Work-up: Upon completion (monitored by TLC or HPLC), cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate.

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Characterization: Confirm structure and purity by NMR, MS, and elemental analysis.

Yield and Purity

Typical isolated yields range from 60% to 85%, depending on reaction conditions and purification efficiency.

Purity after recrystallization usually exceeds 95% as confirmed by NMR and HPLC.

Alternative Synthetic Routes and Considerations

From Iminodiacetonitrile Derivatives

Patents describe the synthesis of pyrazine derivatives by reacting iminodiacetonitrile derivatives with bases and various amines or hydroxylamine salts. While these methods are mainly focused on pyrazine-1-oxides and diamino derivatives, the general strategy involves nucleophilic substitution and ring construction that could be adapted for substituted pyrazin-2-amines.

Use of α-Azido Ketones and Catalytic Reduction

Though less direct, α-azido ketones have been used in pyrazine synthesis through catalytic reduction and ring closure. This method is more complex and typically applied to pyrazine cores rather than selective substitution on existing pyrazines.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

6-chloro-N-(2-methoxyethyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

6-chloro-N-(2-methoxyethyl)pyrazin-2-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 6-chloro-N-(2-methoxyethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The chloro and methoxyethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazine Derivatives with N-Substituents

Table 1: Key Pyrazine-Based Analogues

Key Observations:

- Solubility : The 2-methoxyethyl group in the target compound likely improves water solubility compared to lipophilic substituents (e.g., cyclohexyl in or aryl groups in ).

- Biological Activity : Carboxamide derivatives (e.g., compound 6 in ) exhibit moderate anti-tubercular activity, suggesting that the pyrazine core is bioactive. However, the target compound’s methoxyethyl group may alter target interactions compared to carboxamides.

- Electronic Effects : Chlorine at position 6 stabilizes the pyrazine ring via electron-withdrawing effects, a feature shared across all analogues.

Heterocyclic Analogues with Varied Cores

Table 2: Compounds with Different Heterocyclic Cores

Key Observations:

- Crystallography : Pyridazine derivatives (e.g., ) are often used in crystallographic studies due to their planar structures, which may inform the target compound’s conformation.

生物活性

6-Chloro-N-(2-methoxyethyl)pyrazin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a methoxyethyl group, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazine can demonstrate activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Methicillin-resistant Staphylococcus aureus (MRSA)

A study highlighted that certain pyrazine derivatives displayed minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against these pathogens, suggesting a promising antibacterial profile .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Research has indicated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may act by disrupting cellular signaling pathways associated with growth and survival .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Membrane Disruption : Similar compounds have been shown to compromise the integrity of bacterial cell membranes, leading to cell lysis .

Case Study: Antibacterial Efficacy

In a comparative study involving several pyrazine derivatives, one compound demonstrated superior antibacterial efficacy against MRSA in vitro. The results indicated that at concentrations above 3MIC, the compound could effectively kill MRSA cells, with a significant post-contact effect observed even after removal of the agent .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the pyrazine ring and substituents significantly affect biological activity. For example:

- Chlorine Substitution : Enhances lipophilicity and may improve membrane permeability.

- Methoxyethyl Group : Influences solubility and bioavailability.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-(2-methoxyethyl)pyrazin-2-amine under laboratory conditions?

- Methodology : The compound is synthesized via nucleophilic substitution between 6-chloropyrazin-2-amine and 2-methoxyethylamine. Key steps include:

- Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane or DMF.

- Reaction optimization : Stirring at 0–25°C for 12–24 hours under inert atmosphere (N₂/Ar).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

- Critical parameters : Excess amine (1.5–2.0 eq.) improves yield; moisture-sensitive conditions prevent hydrolysis of intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns methoxyethyl and pyrazine proton environments (δ 3.3–3.6 ppm for OCH₂CH₂OCH₃; δ 8.1–8.5 ppm for pyrazine protons).

- HRMS (ESI+) : Confirms molecular ion [M+H]⁺ (e.g., m/z 202.0654 for C₇H₁₁ClN₃O⁺).

- Crystallography :

- Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and hydrogen-bonding networks (e.g., N–H···Cl interactions). For derivatives, compare with structurally similar compounds (e.g., 6-chloro-N-(tetrahydrofuran-2-ylmethyl)pyrazin-2-amine) to validate geometry .

Advanced Research Questions

Q. How does the electron-withdrawing chlorine substituent influence reactivity in nucleophilic substitution reactions?

- Mechanistic insight : The chlorine atom at position 6 activates the pyrazine ring for nucleophilic attack by destabilizing the aromatic system via inductive effects.

- Experimental validation :

- Compare reaction rates with non-chlorinated analogs (e.g., pyrazin-2-amine) using kinetic studies (UV-Vis monitoring).

- Computational analysis (DFT) quantifies charge distribution (e.g., lower electron density at C-2 in chlorinated vs. non-chlorinated derivatives) .

Q. What strategies optimize yield in multi-step syntheses involving this compound as an intermediate?

- Case study : When synthesizing PI3K inhibitors, key optimizations include:

- Protection/deprotection : Use Boc or Fmoc groups on the methoxyethylamine to prevent side reactions.

- Catalysis : Pd/C or Ni-based catalysts for Suzuki-Miyaura couplings with boronic acid partners.

- Scale-up adjustments : Transition from batch to flow chemistry reduces reaction time (e.g., 2 hours vs. 24 hours) .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across cell lines)?

- Root-cause analysis :

- Purity verification : Use HPLC-MS to confirm compound integrity (>98% purity).

- Cell line variability : Compare activity in HeLa (IC₅₀ 41 μM) vs. HMEC-1 (IC₅₀ 9.6 μM) to assess tissue-specific target expression .

- Experimental design : Include positive controls (e.g., LY294002 for PI3K inhibition) and dose-response curves (3–6 replicates) to validate reproducibility.

Q. What computational methods support the design of derivatives with enhanced target selectivity (e.g., PI3K-α vs. PI3K-β)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., hydrogen bonding with Val851 in PI3K-α).

- QSAR modeling : Correlate substituent bulk (e.g., methoxyethyl vs. tetrahydrofuran groups) with inhibitory potency (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。